molecular formula C15H13BrN6O2S2 B10918233 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10918233
M. Wt: 453.3 g/mol
InChI Key: MRDLMJIFHVSCHL-UHFFFAOYSA-N
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Description

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole rings: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole rings using sulfonyl chlorides under basic conditions.

    Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, particularly involving the thiophene and pyrazole rings.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium or copper catalysts in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and pyrazole groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chlorothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
  • 1-(5-methylthiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
  • 1-(5-ethoxythiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Uniqueness

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization. The combination of sulfonyl and pyrazole groups also imparts distinct chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C15H13BrN6O2S2

Molecular Weight

453.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C15H13BrN6O2S2/c1-20-8-10(6-17-20)12-5-13(11-7-18-21(2)9-11)22(19-12)26(23,24)15-4-3-14(16)25-15/h3-9H,1-2H3

InChI Key

MRDLMJIFHVSCHL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=CN(N=C4)C

Origin of Product

United States

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